molecular formula C13H12N4O5 B2847878 ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate CAS No. 450346-33-5

ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate

Cat. No.: B2847878
CAS No.: 450346-33-5
M. Wt: 304.262
InChI Key: JBZDMGAYWYGNOW-UHFFFAOYSA-N
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Description

ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate is a chemical compound with the molecular formula C13H12N4O5 It is known for its unique structure, which includes a benzoate ester linked to a pyrimidine ring substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate typically involves the following steps:

    Amination: The conversion of a nitro group to an amino group.

    Esterification: The formation of the benzoate ester.

The reaction conditions for these steps often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitro group will produce an amino derivative.

Scientific Research Applications

ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or neuroprotection. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate can be compared with other similar compounds, such as:

    2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

    2-(pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrosis activity.

    Pyrazolo[1,5-a]pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-2-21-13(18)8-3-5-9(6-4-8)22-12-10(17(19)20)11(14)15-7-16-12/h3-7H,2H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDMGAYWYGNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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